2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one
Description
2-((2-(Trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a thiazolone derivative characterized by a trifluoromethylphenyl group at the 2-position of the thiazole ring. This compound belongs to a broader class of thiazol-4(5H)-ones, which are known for their diverse pharmacological activities, including antimicrobial, antifungal, and antitubercular properties . The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, which can enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)14-9-15-8(16)5-17-9/h1-4H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWDJTYFLHKOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2C(F)(F)F)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with a trifluoromethyl-substituted benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted under controlled temperatures with appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or nitro-substituted thiazoles
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with a trifluoromethyl-substituted benzaldehyde. This reaction is carried out under reflux conditions in the presence of catalysts such as acetic acid, followed by purification methods like recrystallization or column chromatography to achieve high yields. The compound's chemical formula is , and it has been characterized using various spectroscopic techniques.
Medicinal Chemistry
The compound has been explored for its antimicrobial , anti-inflammatory , analgesic , and anticancer properties. Its effectiveness against various bacterial and fungal strains has been documented, indicating its potential as an antimicrobial agent. Additionally, studies have shown promising results in vitro against cancer cell lines, such as MCF7 (human breast adenocarcinoma), highlighting its anticancer potential .
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that thiazole derivatives could inhibit the growth of melanoma cells significantly more than healthy fibroblast cells . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has been investigated for its ability to combat microbial resistance. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for further development as an antimicrobial agent .
Case Studies
- Anticancer Evaluation : A study evaluated a series of thiazole derivatives, including those structurally related to 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one, demonstrating their efficacy against MCF7 cells using the Sulforhodamine B assay. Results indicated significant cytotoxicity, suggesting potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between thiazole derivatives and target proteins involved in cancer progression. These studies provide insights into optimizing structural modifications to enhance biological activity .
Mechanism of Action
The mechanism of action of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazol-4(5H)-one derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one with similar compounds, focusing on structural features, synthesis, and bioactivity.
Table 2: Bioactivity of Selected Thiazol-4(5H)-one Derivatives
Key Observations:
- Antifungal vs. Antitubercular Activity: Derivatives with dichlorobenzylidene (9b) or methylamino (10) groups exhibit potent antifungal activity, while nitro- or halogen-substituted analogs (6f, 6i) show marginal antitubercular effects . This suggests that bulky, lipophilic substituents (e.g., dichlorobenzylidene) favor antifungal activity, whereas electron-withdrawing groups (e.g., -NO₂, -CF₃) may target mycobacterial enzymes.
Physicochemical Properties
Table 3: Molecular Properties of Selected Compounds
Key Observations:
- Solubility data for the target compound are lacking, but analogs like Ro 3306 show good solubility in DMSO, a common solvent for in vitro assays .
Biological Activity
2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. The incorporation of a trifluoromethyl group enhances its biological activity and stability, making it a promising candidate for drug development.
- Molecular Formula : C10H7F3N2OS
- Molar Mass : 260.24 g/mol
- CAS Number : 425658-25-9
The compound features a thiazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The biological activity of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is primarily attributed to its interaction with various biological targets. Its mechanism of action involves:
- Enzyme Inhibition : Compounds similar to 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one have been shown to inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains .
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit a broad spectrum of antimicrobial activity. A study reported that compounds similar to 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 5e | B. cereus | 0.12 | 0.23 |
| 5m | S. aureus | 0.06 | 0.12 |
| 5x | S. Typhimurium | Highest among tested compounds | - |
Anti-inflammatory and Anticancer Properties
Thiazole derivatives have also been studied for their anti-inflammatory and anticancer activities. For instance, certain analogues have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that thiazole derivatives, including those with trifluoromethyl substitutions, were more effective against resistant bacterial strains than traditional antibiotics like ampicillin .
- Cancer Cell Lines : Another investigation evaluated the anticancer properties of thiazole derivatives, demonstrating significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity .
Future Directions
The ongoing research into the biological activity of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one suggests several avenues for future investigation:
- Synthesis of New Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
- Mechanistic Studies : Further elucidating the molecular interactions and pathways involved in its biological activity.
- Clinical Trials : Assessing the safety and efficacy of promising candidates in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
